molecular formula C10H8ClNO2S B3075369 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 103027-70-9

3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3075369
CAS No.: 103027-70-9
M. Wt: 241.69 g/mol
InChI Key: SEARMTYHHPFOCL-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione (: 103027-70-9) is a thiazolidinedione derivative with the molecular formula C₁₀H₈ClNO₂S and a molecular weight of 241.69 g/mol . The compound features a thiazolidine-2,4-dione core scaffold substituted at the 3-position with a 4-chlorobenzyl group, a structural motif known for its versatility in chemical modifications and diverse applications in scientific research . In medicinal chemistry, this compound is a valuable scaffold for the development of therapeutic agents. Thiazolidinediones are primarily recognized for their significant antidiabetic properties , functioning as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . Activation of PPAR-γ plays a crucial role in regulating glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Beyond its metabolic applications, research indicates that this compound and its derivatives exhibit anti-inflammatory effects , demonstrated by the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The structural characteristics of this compound also make it a candidate for developing new agrochemicals, with research exploring its potential pesticidal activity in sustainable agriculture . Furthermore, in materials science, the incorporation of this thiazolidinedione derivative into polymer matrices has been studied for its ability to enhance thermal stability and mechanical properties, contributing to the synthesis of advanced functional materials . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c11-8-3-1-7(2-4-8)5-12-9(13)6-15-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEARMTYHHPFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361667
Record name 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103027-70-9
Record name 3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the condensation reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Properties

Thiazolidinediones are primarily known for their role in the treatment of type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. Research indicates that 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione exhibits significant antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinediones showed enhanced glucose uptake in adipocytes and muscle cells, indicating their potential as effective antidiabetic agents .

1.2 Anti-inflammatory Effects

In addition to its antidiabetic properties, this compound has been investigated for its anti-inflammatory effects. Thiazolidinediones have been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammatory diseases.

Research Findings:
A recent investigation found that this compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in conditions characterized by inflammation .

Agricultural Applications

2.1 Pesticidal Activity

Research has explored the use of thiazolidinediones in agriculture as potential pesticides due to their ability to disrupt metabolic pathways in pests. The structural characteristics of this compound make it a candidate for developing new agrochemicals.

Case Study:
A study conducted on various crops demonstrated that formulations containing thiazolidinediones significantly reduced pest populations without adversely affecting beneficial insects . This highlights the compound's potential for sustainable agricultural practices.

Materials Science

3.1 Polymer Synthesis

The unique properties of thiazolidinediones have led to their exploration in materials science, particularly in the synthesis of polymers. The incorporation of this compound into polymer matrices has been studied for its ability to enhance thermal stability and mechanical properties.

Research Findings:
A recent paper detailed the synthesis of biodegradable polymers using thiazolidinedione derivatives, showing improved tensile strength and thermal resistance compared to traditional polymers .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntidiabetic agentEnhances insulin sensitivity; reduces blood glucose levels
Anti-inflammatory agentInhibits pro-inflammatory cytokines
Agricultural SciencePesticide formulationReduces pest populations; safe for beneficial insects
Materials SciencePolymer synthesisImproves thermal stability and mechanical properties

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activities

Compound Name Substituents Key Features Biological Activity Reference
3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione 3-(4-chlorobenzyl) Simple structure; chlorophenyl group enhances lipophilicity Potential antimicrobial/antioxidant activity (inferred from TZD scaffold)
(5E)-3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-5-[(pyridin-4-yl)methylidene]-1,3-thiazolidine-2,4-dione 3-(4-chlorocinnamoyl), 5-(pyridinylmethylidene) Extended conjugation; pyridine moiety enhances binding to lipid targets Hypolipidemic activity (in vitro/in vivo studies)
3-(4-Chlorophenyl)-5-(3,5-dichloro-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione 3-(4-chlorophenyl), 5-(dichlorohydroxybenzylidene) Additional chloro and hydroxy groups improve solubility and target affinity Anticancer potential (structural similarity to EGFR inhibitors)
3-[(dimethylamino)methyl]-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione 3-(dimethylaminomethyl), 5-(4-methoxybenzylidene) Polar substituents enhance water solubility Antimicrobial activity (broader spectrum due to methoxy group)

Key Observations :

  • The 4-chlorobenzyl group in the target compound contributes to lipophilicity, which may enhance membrane permeability but limit water solubility .
  • Benzylidene substituents (e.g., pyridinyl or dichlorohydroxy groups) at the 5-position often improve biological activity by enabling π-π stacking or hydrogen bonding with target proteins .
  • Polar substituents (e.g., dimethylaminomethyl or methoxy groups) increase solubility and broaden antimicrobial efficacy .

Key Observations :

  • The target compound lacks the benzylideneamino or oxazolidine-dione moieties found in industrial or agrochemical derivatives, limiting its direct use in non-pharmaceutical sectors .
  • Chlorophenyl groups are common in both pharmaceuticals (e.g., anticancer agents) and pesticides, highlighting their versatility .

Biological Activity

Introduction

3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, also known as a thiazolidinedione (TZD) derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique thiazolidine structure, which allows for various modifications that can enhance its therapeutic potential. This article explores the biological activities associated with this compound, including its antibacterial, antioxidant, and antidiabetic properties.

  • Molecular Formula : C₁₀H₈ClNO₂S
  • Molecular Weight : 241.694 g/mol
  • CAS Number : 103027-70-9
PropertyValue
Molecular Weight241.694 g/mol
LogP2.473
PSA62.68 Ų

Antibacterial Activity

Recent studies have demonstrated that TZD derivatives exhibit significant antibacterial properties. For instance, a study synthesized various thiazolidine-2,4-dione derivatives and evaluated their antibacterial activity against several bacterial strains. The compound This compound showed notable efficacy against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus .

Case Study: Antibacterial Efficacy

A comparative study highlighted that certain synthesized derivatives displayed stronger antibacterial activity than standard drugs like cefuroxime. The structure-activity relationship (SAR) indicated that modifications at the chlorophenyl group significantly influenced the antibacterial potency .

Antioxidant Activity

Thiazolidinediones are recognized for their antioxidant properties. Research indicates that compounds within this class can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of these compounds is often assessed through various in vitro assays measuring their ability to inhibit lipid peroxidation and radical generation .

Antidiabetic Activity

One of the most significant applications of TZD derivatives is in the treatment of diabetes. These compounds act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. Studies have shown that this compound can lower blood glucose levels in diabetic models through mechanisms involving enhanced insulin sensitivity and reduced hepatic glucose production .

The mechanism involves the activation of PPARγ, leading to increased transcription of insulin-sensitizing genes. Additionally, TZDs have been implicated in modulating inflammatory pathways associated with insulin resistance .

Additional Biological Activities

Beyond the aforementioned activities, thiazolidinediones have demonstrated potential in various other areas:

  • Anti-inflammatory Effects : TZDs can inhibit inflammatory cytokines and pathways.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell growth through apoptosis induction mechanisms .
  • Antitubercular Activity : Certain modifications have been linked to enhanced activity against Mycobacterium tuberculosis.

Q & A

Q. What are the common synthetic routes for 3-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. For example, derivatives of thiazolidinediones can be prepared by reacting 4-chlorobenzaldehyde with methyl thioacetate under acidic conditions, followed by hydrogenation or cyclization steps. Reaction parameters such as solvent choice (e.g., DMF-acetic acid mixtures), temperature (reflux vs. ambient), and catalysts (e.g., sodium acetate) significantly impact yield and purity. Variations in these conditions may lead to by-products like quinazolinones or incomplete cyclization, requiring purification via recrystallization .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural validation relies on spectral methods:

  • NMR : Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group).
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., C–Cl bond length ~1.74 Å, dihedral angles between thiazolidinedione and phenyl rings) .
  • Mass spectrometry : Verifies molecular ion peaks (e.g., [M+H]+ at m/z 282.1) and isotopic patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The thiazolidinedione core is explored for antimicrobial and anticancer activity. Modifications at the 4-chlorophenyl position enhance lipophilicity, improving membrane permeability. Biological assays often compare its efficacy against similar compounds like 4-[(3-chlorophenyl)methyl]-triazole-3-thiones, noting chlorine’s role in target binding .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal catalysts or solvents. Machine learning models trained on spectral databases can also predict by-products, enabling preemptive purification strategies .

Q. How do researchers resolve contradictions in spectral or biological activity data across studies?

Discrepancies often arise from impurities or polymorphic forms. For instance, conflicting NMR signals may indicate unreacted intermediates, addressed via HPLC-MS. Biological activity variations could stem from differences in cell-line models (e.g., MCF-7 vs. HeLa). Meta-analyses comparing datasets under standardized protocols (e.g., OECD guidelines) help isolate structural determinants of activity .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?

Factorial designs (e.g., 2^k designs) systematically vary substituents (e.g., halogen position, alkyl chain length) to assess contributions to bioactivity. For example, replacing 4-chloro with 4-fluoro alters electron-withdrawing effects, impacting enzyme inhibition (e.g., IC50 shifts from 12 µM to 8 µM). Response surface models (RSM) then optimize substituent combinations .

Q. How can reactor design improve scalability for this compound’s synthesis?

Continuous-flow reactors enhance reproducibility by controlling residence time and temperature gradients. Membrane separation technologies (e.g., nanofiltration) reduce solvent waste during purification. Computational fluid dynamics (CFD) simulations model mixing efficiency, minimizing side reactions like dimerization .

Methodological Tools and Resources

  • Data Management : Use cheminformatics platforms (e.g., PubChem, COMSOL) to archive spectral data and simulate reaction kinetics .
  • Safety Protocols : Adhere to GBZ/T 160.1 standards for handling chlorinated intermediates, including fume hood use and PPE .
  • Collaborative Frameworks : Integrate computational (ICReDD) and experimental teams for rapid feedback loops in reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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